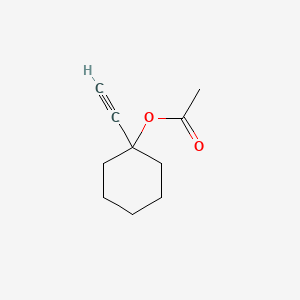

1-Ethynylcyclohexyl acetate

Beschreibung

Chemical Name: 1-Ethynylcyclohexyl acetate CAS Registry Number: 5240-32-4 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol Synonyms: 1-Acetoxy-1-ethynylcyclohexane; Cyclohexanol, 1-ethynyl-, acetate; Herbacet®1 .

1-Ethynylcyclohexyl acetate is a synthetic ester compound characterized by a cyclohexane ring substituted with an ethynyl (-C≡CH) group and an acetate (-OAc) moiety at the 1-position. Its structure imparts unique reactivity, particularly in applications such as fragrance formulations and organic synthesis intermediates.

Eigenschaften

CAS-Nummer |

5240-32-4 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

(1-ethynylcyclohexyl) acetate |

InChI |

InChI=1S/C10H14O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h1H,4-8H2,2H3 |

InChI-Schlüssel |

YASSLXHVJQGNOK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1(CCCCC1)C#C |

Kanonische SMILES |

CC(=O)OC1(CCCCC1)C#C |

Andere CAS-Nummern |

5240-32-4 |

Synonyme |

1-acetoxy-1-ethynylcyclohexane 1-ethynylcyclohexyl acetate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Boiling Point: Not explicitly reported, but similar cyclohexyl esters (e.g., cyclohexyl acetate) boil at ~172°C .

- Spectroscopic Data :

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-ethynylcyclohexyl acetate:

1-Acetylcyclohexyl Acetate

CAS : 52789-73-8

Molecular Formula : C₁₀H₁₄O₃

Molecular Weight : 182.22 g/mol

Key Differences :

- Contains a ketone (acetyl) group instead of an ethynyl group.

- Exhibits distinct reactivity in nucleophilic acyl substitution reactions.

- Used in polymer chemistry and as a crosslinking agent .

| Property | 1-Ethynylcyclohexyl Acetate | 1-Acetylcyclohexyl Acetate |

|---|---|---|

| Functional Groups | Ethynyl, acetate | Acetyl, acetate |

| Molecular Weight (g/mol) | 166.22 | 182.22 |

| Key IR Peaks | 2112 cm⁻¹ (C≡C) | 1745 cm⁻¹ (C=O ketone) |

| Applications | Fragrance, organic synthesis | Polymer chemistry |

1-Methylcyclohexyl Acetate

CAS : 16737-30-7

Molecular Formula : C₉H₁₆O₂

Molecular Weight : 156.23 g/mol

Key Differences :

- Substituted with a methyl group instead of ethynyl.

- Lower molecular weight and reduced steric hindrance.

- Common solvent and flavoring agent with a fruity odor .

Cyclohexyl Acetate

CAS : 622-45-7

Molecular Formula : C₈H₁₄O₂

Molecular Weight : 142.20 g/mol

Key Differences :

- Lacks substituents on the cyclohexane ring.

- Widely used as a solvent in paints and coatings.

- Higher water solubility (1.5 g/100 mL) compared to ethynyl derivatives .

Phenyl Acetate

CAS : 122-79-2

Molecular Formula : C₈H₈O₂

Molecular Weight : 136.15 g/mol

Key Differences :

- Aromatic ring instead of cyclohexane.

- Stronger electrophilic character due to the aromatic system.

- Used in perfumery and as a precursor in aspirin synthesis .

| Property | 1-Ethynylcyclohexyl Acetate | Phenyl Acetate |

|---|---|---|

| Ring Structure | Cyclohexane | Benzene |

| Molecular Weight (g/mol) | 166.22 | 136.15 |

| ¹H-NMR (Key Signals) | δ 2.61 (ethynyl) | δ 7.40 (aromatic protons) |

| Applications | Fragrance | Pharmaceuticals, perfumes |

Q & A

Q. What is the standard synthetic protocol for preparing 1-Ethynylcyclohexyl acetate, and what analytical methods are used to confirm its purity and structure?

Answer: The synthesis involves acetylating 1-ethynylcyclohexanol with acetic anhydride in dichloromethane, catalyzed by DMAP and triethylamine. Key steps include:

- Reaction setup : Add acetic anhydride (2.00 mmol) to a cooled (0°C) mixture of 1-ethynylcyclohexanol (1.00 mmol), DMAP (0.05 mmol), and Et₃N (2.00 mmol) in CH₂Cl₂ (2 mL) .

- Reaction monitoring : Progress tracked via TLC over 48 hours at room temperature.

- Workup : Quench with methanol, wash with water, NH₄Cl, and brine, followed by drying (MgSO₄) and concentration to yield a pale yellow oil (94% yield).

Q. Characterization :

- NMR analysis : ¹H NMR (CDCl₃) shows characteristic peaks at δ 2.60 (ethynyl proton), 2.05 (acetate methyl), and cyclohexyl protons between δ 1.34–2.13. ¹³C NMR confirms the acetyl group (δ 169.68) and sp-hybridized carbons (δ 84.03, 75.48) .

- Purity assessment : TLC and absence of extraneous peaks in NMR ensure purity.

Q. How should researchers handle and store 1-Ethynylcyclohexyl acetate to ensure stability during experimental workflows?

Answer:

- Storage : Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or acetylene decomposition.

- Handling : Use inert atmosphere (N₂/Ar) during synthesis and purification to avoid moisture absorption. Verify stability via periodic NMR checks for acetate hydrolysis (e.g., appearance of free –OH in ¹H NMR) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of 1-Ethynylcyclohexyl acetate to achieve higher yields or reduced reaction times?

Answer:

- Catalyst optimization : Increase DMAP loading (e.g., 10 mol%) to accelerate acylation, but monitor for side reactions.

- Solvent selection : Replace CH₂Cl₂ with THF or DMF to enhance solubility of reactants, potentially reducing reaction time .

- Temperature modulation : Gradual warming to 25°C is standard, but controlled heating (e.g., 40°C) may shorten the 48-hour timeframe, though risk of acetylene oligomerization must be assessed .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing 1-Ethynylcyclohexyl acetate derivatives?

Answer:

- Data validation : Cross-reference observed shifts with published spectra. For example, the ethynyl proton (δ 2.60 in CDCl₃) should remain consistent; deviations may indicate solvent effects or impurities .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping cyclohexyl proton signals. For instance, HMBC correlations between the acetyl carbonyl (δ 169.68) and adjacent carbons confirm ester connectivity .

- Contradiction resolution : If literature reports conflicting shifts (e.g., δ 2.32 for ethynyl protons in derivatives), verify sample concentration, temperature, and deuterated solvent .

Q. What role does 1-Ethynylcyclohexyl acetate serve as a building block in the synthesis of heterotricyclic compounds, and what mechanistic considerations are involved?

Answer:

- Application : The acetyl group acts as a protecting group for the ethynyl moiety, enabling subsequent coupling reactions. For example, it reacts with amines (e.g., 1-ethynylcyclohexylamine) to form enaminones, which cyclize into spiro-heterocycles .

- Mechanistic insights :

- Step 1 : Nucleophilic attack by the amine on the acetylated ethynyl carbon, forming an enamine intermediate.

- Step 2 : Intramolecular cyclization via π-orbital overlap of the acetylene, facilitated by Pd/Cu catalysts in Sonogashira-type reactions .

- Key parameters : Optimize PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) in i-Pr₂NH to achieve >60% yield in heterocycle formation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.